Cas no 22524-04-5 (3-Methoxy-5-methylcinnamic acid)

3-Methoxy-5-methylcinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-5-methylcinnamic acid
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- Inchi: 1S/C11H12O3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h3-7H,1-2H3,(H,12,13)/b4-3+
- InChI Key: NMABQLAPJBTLBF-ONEGZZNKSA-N
- SMILES: O(C)C1C=C(/C=C/C(=O)O)C=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 223
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5
3-Methoxy-5-methylcinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015016352-1g |
3-Methoxy-5-methylcinnamic acid |
22524-04-5 | 97% | 1g |
$1490.00 | 2023-09-02 |
3-Methoxy-5-methylcinnamic acid Related Literature
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on 3-Methoxy-5-methylcinnamic acid
Comprehensive Overview of 3-Methoxy-5-methylcinnamic acid (CAS No. 22524-04-5): Properties, Applications, and Industry Insights
3-Methoxy-5-methylcinnamic acid (CAS No. 22524-04-5) is a specialized organic compound belonging to the cinnamic acid derivatives family. This compound has garnered significant attention in pharmaceutical, cosmetic, and agrochemical research due to its unique structural properties. The presence of both methoxy and methyl functional groups enhances its reactivity, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "3-Methoxy-5-methylcinnamic acid synthesis", "CAS 22524-04-5 applications", and "cinnamic acid derivatives in drug development", reflecting its growing relevance.
The compound's molecular formula, C11H12O3, and a molar mass of 192.21 g/mol, contribute to its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its UV absorption properties make it valuable in photostability studies, a trending topic in cosmetic formulation and sunscreen research. Recent studies highlight its potential as a tyrosinase inhibitor, linking it to skin-lightening applications—a hot topic in dermatology and anti-aging product development.
In the pharmaceutical sector, 3-Methoxy-5-methylcinnamic acid serves as a precursor for bioactive molecules targeting inflammation and oxidative stress. Searches for "natural-derived anti-inflammatory agents" and "plant-based drug intermediates" often lead to this compound, as it shares structural similarities with ferulic acid—a popular antioxidant. Its role in green chemistry initiatives aligns with the global push for sustainable synthesis methods, another frequently searched theme in scientific databases.
The agrochemical industry explores this compound for plant growth regulation and pest resistance enhancement. With increasing interest in eco-friendly pesticides, researchers investigate its derivatization for improved bioactivity. Analytical techniques like HPLC and LC-MS are commonly employed for purity verification, as users often query "CAS 22524-04-5 analytical methods" for quality control purposes.
Storage recommendations for 3-Methoxy-5-methylcinnamic acid emphasize protection from light and moisture at 2-8°C, ensuring stability—a critical consideration for laboratories addressing "chemical storage best practices". Its melting point (reported between 120-125°C) and spectral data (IR, NMR) are frequently referenced in patent applications and material safety data sheets (MSDS).
Emerging applications include its use in organic electronics as a building block for conjugated polymers, tapping into the booming flexible electronics market. This connection to renewable energy materials responds to frequent searches about "biomass-derived functional materials". The compound's regioselectivity in reactions also makes it valuable for asymmetric synthesis studies, a niche but growing field in academic research.
Regulatory status varies by region, but 3-Methoxy-5-methylcinnamic acid generally falls under standard laboratory chemical classifications. Manufacturers and suppliers should monitor updates to REACH compliance and GMP standards—common concerns reflected in search trends for "specialty chemical regulations". The compound's low ecotoxicity profile supports its adoption in biodegradable formulations, aligning with circular economy principles.
Future research directions may explore its structure-activity relationships (SAR) for targeted drug design, particularly in metabolic disorder treatments—a high-traffic topic in medical literature. The compound's crystallography data and polymorphism studies also attract attention from pharmaceutical crystallographers optimizing drug formulation processes.
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